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Introduction
Azepane-3,4,5,6-tetrol hydrochloride, more commonly known as Isofagomine (hydrochloride

salt) and previously under the developmental name Afegostat, is a potent, orally bioavailable

small molecule inhibitor of acid β-glucosidase (GCase). It functions as a pharmacological

chaperone for mutant forms of GCase, the enzyme deficient in Gaucher disease. This technical

guide provides a comprehensive review of the synthesis, mechanism of action, biological

activity, and experimental protocols related to Isofagomine.

Gaucher disease is a lysosomal storage disorder characterized by the accumulation of

glucosylceramide due to mutations in the GBA1 gene, leading to a deficiency in GCase activity.

Isofagomine has been investigated as a potential therapeutic agent for Gaucher disease,

particularly for patients with mutations that cause protein misfolding and retention in the

endoplasmic reticulum.

Chemical Synthesis
The synthesis of Isofagomine, a polyhydroxylated azepane, has been achieved through various

stereoselective routes, often starting from carbohydrate precursors. One common strategy

involves the use of D-arabinose or D-mannose derivatives to construct the chiral azepane ring.
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A representative synthetic approach starting from a D-mannose derivative is outlined below.

This multi-step synthesis involves the formation of the azepane ring through key steps such as

epoxide opening, ozonolysis, reductive amination, and final deprotection.

Synthetic Scheme Overview:

A 6-step synthesis has been reported starting from 1,6:2,3-dianhydro-4-O-benzyl-β-d-

mannopyranose. The key steps include:

Introduction of a hydroxymethyl group at C-2 via epoxide opening with vinylmagnesium

bromide followed by ozonolysis.

Hydrolysis of the anhydro bond.

Oxidative cleavage of the carbon chain to form a pentodialdose.

Cyclization via reductive amination to form the 4-O-benzyl protected azepane ring.

Final debenzylation via hydrogenation to yield Isofagomine, which is then converted to its

hydrochloride salt.

Another synthetic route starts from D-arabinose and utilizes a key C-4 oxidation followed by a

Henry reaction to introduce the required branching, ultimately leading to the formation of the

Isofagomine backbone in approximately 17-21% overall yield over seven steps.

Mechanism of Action: Pharmacological
Chaperoning
Isofagomine acts as a pharmacological chaperone for mutant GCase. In Gaucher disease,

many GBA1 mutations result in misfolded GCase that is retained in the endoplasmic reticulum

(ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway.

Isofagomine, being an active site-directed chaperone, binds to the misfolded GCase in the ER.

This binding stabilizes the enzyme's conformation, allowing it to pass the ER quality control

system and traffic to the lysosome. Once in the acidic environment of the lysosome, the lower

pH facilitates the dissociation of Isofagomine from the active site, allowing the now correctly

localized GCase to metabolize its substrate, glucosylceramide.[1][2][3]
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Mechanism of Isofagomine as a Pharmacological Chaperone for GCase.

Biological Activity and Quantitative Data
Isofagomine has been shown to increase the activity of mutant GCase in various preclinical

models of Gaucher disease. The following tables summarize the quantitative data from key

studies.

Table 1: In Vitro Efficacy of Isofagomine in Patient-Derived Fibroblasts
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Cell Line
(GCase
Mutation)

Isofagomine
Concentration
(µM)

Incubation
Time

Fold Increase
in GCase
Activity (Mean
± SD)

Reference

N370S

Homozygous
30 3 days 2.2-fold [4]

N370S

Homozygous
100 3 days 2.4-fold [4]

N370S

Homozygous
30 5 days 2.4-fold [4]

N370S

Homozygous
100 5 days 3.0-fold [4]

L444P

Homozygous
Various 5 days ~1.3-fold [5]

L444P

Homozygous

(with washout)

Various
5 days + 24h

washout
~1.7-fold [5]

Table 2: In Vitro Efficacy of Isofagomine in Patient-Derived Lymphoblastoid Cell Lines (LCLs)

Cell Line
(GCase
Mutation)

Isofagomine
Concentration

Incubation
Time

Fold Increase
in GCase
Activity

Reference

L444P

Homozygous
Various 5 days ~3.5-fold [5]

Table 3: In Vivo Efficacy of Isofagomine in a Neuronopathic Gaucher Disease Mouse Model

(4L;C)*
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Tissue
Isofagomine
Dose
(mg/kg/day)

Treatment
Duration

Fold Increase
in GCase
Activity

Reference

Liver 20 Not Specified 3-fold [6][7]

Liver 600 Not Specified 6-fold [6][7]

Midbrain 600 Not Specified 1.4-fold [6][7]

Spleen 600 Not Specified 1.9-fold [6][7]

Lung 20 Not Specified 1.3-fold [6][7]

Lung 600 Not Specified 3.3-fold [6][7]

Table 4: In Vivo Efficacy of Isofagomine in L444P Gaucher Disease Mouse Model

Tissue
Isofagomine
Administration

Treatment
Duration

Fold Increase
in GCase
Activity

Reference

Liver, Spleen,

Lung, Brain
Oral 4 weeks 2- to 5-fold [8]

Experimental Protocols
Cell Culture

Cell Lines: Primary skin fibroblasts from healthy donors and Gaucher disease patients (e.g.,

homozygous for N370S or L444P mutations) are commonly used.[4] Lymphoblastoid cell

lines from Gaucher patients are also utilized.[5]

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10-15% fetal bovine serum (FBS) and 1%

penicillin/streptomycin.[4][5]

Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

[4]
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Isofagomine Treatment: Isofagomine (as tartrate or hydrochloride salt) is dissolved in the

culture medium at the desired concentrations and incubated with the cells for a specified

period (e.g., 3-5 days).[4][5]

GCase Activity Assay
This protocol is adapted from methods described for measuring GCase activity in cell lysates.

[5]

Objective: To measure the enzymatic activity of GCase in cell lysates.

Principle: The assay measures the hydrolysis of the fluorescent substrate 4-

methylumbelliferyl-β-D-glucopyranoside (4-MUG) to the fluorescent product 4-

methylumbelliferone (4-MU).

Materials:

Cell lysates

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution

Citrate-phosphate buffer (pH 5.4)

Sodium taurocholate

Bovine Serum Albumin (BSA)

EDTA

Stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7)

96-well black microplates

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

Cell Lysis: After Isofagomine treatment, cells are washed with phosphate-buffered saline

(PBS) and lysed in a suitable buffer (e.g., containing Triton X-100 or through sonication).
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Protein Quantification: The protein concentration of the cell lysates is determined using a

standard method (e.g., BCA assay).

Enzymatic Reaction:

In a 96-well black plate, add a standardized amount of cell lysate protein to each well.

Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate,

BSA, and 4-MUG.

Initiate the reaction by adding the reaction mixture to the cell lysates.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Stopping the Reaction: Terminate the reaction by adding the stop buffer.

Fluorescence Measurement: Measure the fluorescence of 4-MU using a plate reader.

Data Analysis: Calculate GCase activity based on a standard curve of 4-MU and normalize

to the protein concentration. Activity is typically expressed as nmol/mg protein/hour.

Animal Studies
The following is a generalized workflow for in vivo studies using Gaucher disease mouse

models.[6][7]
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Workflow for In Vivo Studies of Isofagomine.

Conclusion
Azepane-3,4,5,6-tetrol hydrochloride (Isofagomine) is a well-characterized pharmacological

chaperone that has demonstrated the ability to increase the activity of mutant GCase in both in

vitro and in vivo models of Gaucher disease. Its mechanism of action involves the stabilization

of misfolded GCase in the ER, facilitating its transport to the lysosome. While clinical trials did

not lead to its approval for Gaucher disease, the extensive preclinical data provide a valuable

foundation for the development of other pharmacological chaperones for this and other protein
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misfolding disorders. This technical guide summarizes key findings and methodologies to aid

researchers in the field of lysosomal storage diseases and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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